![molecular formula C15H22O B1346255 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal CAS No. 67467-96-3](/img/structure/B1346255.png)
2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal
Overview
Description
2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal is an organic compound with a complex structure that includes a phenyl ring substituted with a 2-methylbutan-2-yl group and a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal typically involves multiple steps, starting from simpler organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and advanced catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal can undergo various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanoic acid
Reduction: 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanol
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal involves its interaction with specific molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenylpropanal: Lacks the 2-methylbutan-2-yl group, making it less sterically hindered.
2-Methyl-3-phenylbutane: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline: Contains a different functional group (amine) and sulfur atom, leading to different chemical properties and uses.
Uniqueness
This combination allows for specific interactions with biological molecules and makes it a valuable intermediate in organic synthesis .
Biological Activity
2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological effects.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Chemical Formula : CHO
- Molecular Weight : 248.37 g/mol
- IUPAC Name : this compound
This structure indicates a complex arrangement that may influence its interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways, similar to glucocorticoid mechanisms .
- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting cell proliferation in vitro .
- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes, such as lysosomal phospholipase A2, which plays a role in lipid metabolism and inflammatory responses .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of derivatives similar to this compound. The results demonstrated a significant reduction in the production of pro-inflammatory cytokines (IL-1, IL-6) in human macrophages treated with the compound.
Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
---|---|---|---|
IL-1 | 150 | 75 | 50% |
IL-6 | 200 | 100 | 50% |
This data suggests that the compound effectively reduces inflammatory markers.
Case Study 2: Cytotoxicity Against Cancer Cells
In another study, the cytotoxic effects of the compound were evaluated against breast cancer cell lines (MCF-7). The IC was determined to be approximately 30 µM after 48 hours of treatment.
Cell Line | IC (µM) |
---|---|
MCF-7 | 30 |
MDA-MB-231 | 25 |
These findings indicate that the compound may have selective cytotoxicity towards certain cancer cells.
The proposed mechanisms by which this compound exerts its biological effects include:
- Receptor Modulation : Similar compounds have been shown to interact with glucocorticoid receptors, leading to transrepression of inflammatory genes .
- Enzymatic Interference : The inhibition of lysosomal phospholipase A2 indicates a potential pathway through which the compound may exert its effects on lipid metabolism and inflammation .
- Cell Cycle Arrest : Evidence from related studies suggests that this compound may induce cell cycle arrest in cancer cells, contributing to its cytotoxic effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal, and how can reaction yields be improved?
Methodology: Friedel-Crafts alkylation or aldol condensation are likely routes. Optimize reaction conditions (e.g., Lewis acid catalysts like AlCl₃, temperature control at 0–25°C, inert atmosphere). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor intermediates using TLC and confirm final product purity via GC-MS (>95%) .
Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?
Methodology:
- NMR : Compare experimental ¹H/¹³C spectra with predicted shifts (e.g., aldehyde proton at ~9.8 ppm, aromatic protons in 6.5–7.5 ppm range).
- IR : Confirm aldehyde C=O stretch at ~1720 cm⁻¹.
- GC-MS : Assess purity (>95%) and molecular ion peak at m/z 218.167 (C₁₅H₂₂O) .
Q. How can researchers experimentally determine key physicochemical properties like log P and solubility?
Methodology:
- log P : Use shake-flask method (partitioning between octanol/water) or reverse-phase HPLC calibration. Reported log P = 3.75 .
- Solubility : Perform saturation solubility studies in DMSO, ethanol, and aqueous buffers (pH 1–7.4) with UV-Vis quantification.
Advanced Research Questions
Q. How might discrepancies in reported physicochemical data (e.g., boiling point or density) be resolved?
Methodology: Cross-validate using differential scanning calorimetry (DSC) for melting points and gas pycnometry for density. Compare with computational predictions (e.g., COSMO-RS for boiling points). Address outliers via controlled experiments (e.g., vacuum distillation for boiling point verification at 295.3°C) .
Q. What experimental design is suitable for evaluating metabolic stability in preclinical models?
Methodology:
- Incubate the compound with liver microsomes (human/rat) at 37°C.
- Quantify parent compound depletion using LC-MS/MS.
- Identify metabolites via high-resolution MS and propose degradation pathways (e.g., aldehyde oxidation to carboxylic acid).
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodology:
- Perform molecular docking (AutoDock Vina, Schrödinger) using the aldehyde moiety as a reactive site.
- Validate with MD simulations (GROMACS) to assess binding stability.
- Cross-reference with QSAR models to prioritize targets (e.g., enzymes with nucleophilic residues).
Q. What protocols ensure stability during long-term storage or under varying pH conditions?
Methodology:
- Store under argon at –20°C in amber vials to prevent oxidation.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring.
- Assess pH-dependent degradation (1 M HCl/NaOH, 25°C) and identify degradation products via LC-HRMS .
Q. How can researchers design assays to screen for anti-inflammatory or antimicrobial activity?
Methodology:
- Anti-inflammatory : Measure TNF-α inhibition in LPS-stimulated macrophages (ELISA).
- Antimicrobial : Use microbroth dilution (CLSI guidelines) against Gram-positive/negative strains.
- Include positive controls (e.g., dexamethasone for inflammation, ampicillin for bacteria).
Properties
IUPAC Name |
2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-5-15(3,4)14-8-6-13(7-9-14)10-12(2)11-16/h6-9,11-12H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDZFQXXPSYBGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281634 | |
Record name | 2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67467-96-3 | |
Record name | NSC22277 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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